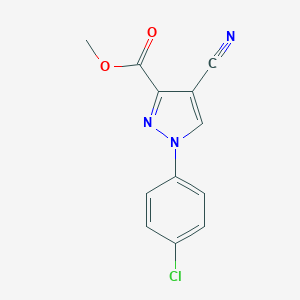![molecular formula C19H17N3O2S2 B283106 3-Acetyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283106.png)
3-Acetyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is a chemical compound that belongs to the class of spiro compounds. It has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. In
Mécanisme D'action
The mechanism of action of 3-Acetyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is not fully understood. However, it has been suggested that the compound may exert its anticancer activity through the induction of apoptosis, which is programmed cell death. It has also been suggested that the compound may inhibit the activity of acetylcholinesterase through binding to the active site of the enzyme.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-Acetyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one are still being studied. However, it has been shown to have cytotoxic effects on cancer cells, which may be due to the induction of apoptosis. Additionally, it has been shown to have neuroprotective effects and to inhibit the activity of acetylcholinesterase.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Acetyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one in lab experiments is its potential as an anticancer agent. Its ability to induce apoptosis in cancer cells makes it a promising compound for further study. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Orientations Futures
There are several future directions for the study of 3-Acetyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one. One direction is to further explore its potential as an anticancer agent, particularly in combination with other compounds. Another direction is to study its potential as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further study is needed to fully understand the mechanism of action and optimize its use in lab experiments.
Méthodes De Synthèse
The synthesis of 3-Acetyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one involves the reaction of 4-methylbenzaldehyde, phenylhydrazine, and carbon disulfide in the presence of sodium hydroxide. The resulting product is then reacted with acetic anhydride to obtain the final compound. This method has been optimized to yield high purity and yield of the compound.
Applications De Recherche Scientifique
3-Acetyl-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been studied for its potential applications in medicinal chemistry. It has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, it has been studied for its potential as a neuroprotective agent and as an inhibitor of acetylcholinesterase, which is an enzyme involved in the breakdown of acetylcholine.
Propriétés
Formule moléculaire |
C19H17N3O2S2 |
|---|---|
Poids moléculaire |
383.5 g/mol |
Nom IUPAC |
2-acetyl-4-(4-methylphenyl)-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one |
InChI |
InChI=1S/C19H17N3O2S2/c1-13-8-10-16(11-9-13)22-19(26-18(20-22)14(2)23)21(17(24)12-25-19)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 |
Clé InChI |
JWGOBKFVRPOTKS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C3(N(C(=O)CS3)C4=CC=CC=C4)SC(=N2)C(=O)C |
SMILES canonique |
CC1=CC=C(C=C1)N2C3(N(C(=O)CS3)C4=CC=CC=C4)SC(=N2)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 6-benzyl-1-(3-chlorophenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283023.png)
![Methyl 6-benzyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283024.png)
![Methyl 6-benzyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283025.png)


![Ethyl 1-(3-chlorophenyl)-6-cyano-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283031.png)
![Methyl 6-cyano-5-oxo-1,7-diphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283032.png)
![Methyl 1-(3-methylphenyl)-5-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283033.png)
![Methyl 1-(4-chlorophenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283034.png)
![Ethyl 1-(3-methylphenyl)-5-oxo-7-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B283035.png)
![Ethyl 1-(4-chlorophenyl)-6-(4-methylbenzyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283037.png)
![Ethyl 6-(4-chlorobenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283039.png)
![Methyl 6-(4-methylbenzyl)-5-oxo-1-phenyl-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283044.png)
![Methyl 6-(4-chlorobenzyl)-1-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B283045.png)